molecular formula C20H20ClN5O B4906671 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine

4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine

Cat. No.: B4906671
M. Wt: 381.9 g/mol
InChI Key: OELMMUWNCSDYOR-UHFFFAOYSA-N
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Description

4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a tetrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines.

  • Substitution: Generation of various substituted piperidines or benzyl derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal research, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various diseases and conditions.

Industry: In the industrial sector, 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine can be used as a building block for the synthesis of advanced materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The tetrazolyl group, in particular, is known for its ability to bind to metal ions, which can influence biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tetrazole derivatives: Other tetrazole derivatives share similar structural features and biological activities.

  • Piperidine derivatives: Compounds with piperidine rings are often used in pharmaceuticals and agrochemicals.

Uniqueness: 4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, material science, and industrial chemistry.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-chloro-5-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-19-7-6-17(26-14-22-23-24-26)13-18(19)20(27)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELMMUWNCSDYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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